molecular formula C9H8ClN B13559295 2-chloro-1-methyl-1H-indole

2-chloro-1-methyl-1H-indole

Cat. No.: B13559295
M. Wt: 165.62 g/mol
InChI Key: QLATXALTCNYKEO-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions . Another method involves the Claisen–Schmidt condensation reaction, which can be carried out using ultrasound-assisted or solvent-free conditions . These methods offer good yields and are relatively straightforward, making them suitable for both laboratory and industrial production.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents . Reaction conditions typically involve refluxing in suitable solvents such as methanol or dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole nucleus .

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to various receptors and enzymes, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-chloro-1-methylindole

InChI

InChI=1S/C9H8ClN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3

InChI Key

QLATXALTCNYKEO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1Cl

Origin of Product

United States

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